molecular formula C34H36O15 B13439192 Curcumin b-D-Glucuronide Triacetate Methyl Ester

Curcumin b-D-Glucuronide Triacetate Methyl Ester

Cat. No.: B13439192
M. Wt: 684.6 g/mol
InChI Key: HRLLMEXRAURVBG-IMLTWFSPSA-N
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Description

Curcuminbeta-D-GlucuronideTriacetateMethylEster is a derivative of curcumin, a natural polyphenolic compound found in turmeric. Curcumin is known for its anti-inflammatory, antioxidant, and anticancer properties. The modification of curcumin to form Curcuminbeta-D-GlucuronideTriacetateMethylEster aims to enhance its bioavailability and stability, making it more effective for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Curcuminbeta-D-GlucuronideTriacetateMethylEster involves multiple steps, starting with the extraction of curcumin from turmeric. The curcumin is then subjected to glucuronidation, acetylation, and methylation reactions to form the final compound. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of Curcuminbeta-D-GlucuronideTriacetateMethylEster involves large-scale extraction of curcumin followed by chemical modification processes. The use of advanced technologies such as nanoformulations and microencapsulation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Curcuminbeta-D-GlucuronideTriacetateMethylEster undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and therapeutic effects .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like acetic anhydride. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed: The major products formed from these reactions include various metabolites that retain the therapeutic properties of the parent compound. These metabolites are crucial for the compound’s bioactivity and effectiveness in medical applications .

Scientific Research Applications

Curcuminbeta-D-GlucuronideTriacetateMethylEster has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the effects of chemical modifications on bioavailability and stability. In biology and medicine, it is investigated for its potential to treat inflammatory diseases, cancer, and neurodegenerative disorders. In the industry, it is used in the development of nutraceuticals and functional foods .

Mechanism of Action

The mechanism of action of Curcuminbeta-D-GlucuronideTriacetateMethylEster involves its interaction with various molecular targets and pathways. It modulates inflammatory molecules, enzymes, transcription factors, and receptors, thereby exerting its therapeutic effects. The compound’s ability to interfere with cell signaling pathways and induce apoptosis makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Curcuminbeta-D-GlucuronideTriacetateMethylEster is unique compared to other curcumin derivatives due to its enhanced bioavailability and stability. Similar compounds include tetrahydrocurcumin, curcumin sulfate, and curcumin glucuronide. These compounds also exhibit therapeutic properties but differ in their chemical structures and bioavailability profiles .

Properties

Molecular Formula

C34H36O15

Molecular Weight

684.6 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]oxane-2-carboxylate

InChI

InChI=1S/C34H36O15/c1-18(35)45-29-30(46-19(2)36)32(47-20(3)37)34(49-31(29)33(41)44-6)48-26-14-10-22(16-28(26)43-5)8-12-24(39)17-23(38)11-7-21-9-13-25(40)27(15-21)42-4/h7-16,29-32,34,40H,17H2,1-6H3/b11-7+,12-8+/t29-,30-,31-,32+,34+/m0/s1

InChI Key

HRLLMEXRAURVBG-IMLTWFSPSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)/C=C/C(=O)CC(=O)/C=C/C3=CC(=C(C=C3)O)OC)OC)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=CC(=O)CC(=O)C=CC3=CC(=C(C=C3)O)OC)OC)C(=O)OC)OC(=O)C

Origin of Product

United States

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